
(3R,4S)-4-Fluoropyrrolidine-3-carbonitrile
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Overview
Description
(3R,4S)-4-Fluoropyrrolidine-3-carbonitrile is a chiral fluorinated pyrrolidine derivative. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-Fluoropyrrolidine-3-carbonitrile typically involves the fluorination of pyrrolidine derivatives. One common method starts with the preparation of a suitable pyrrolidine precursor, followed by selective fluorination at the 4-position. The reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled temperatures to ensure regioselectivity and stereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors to maintain consistent reaction conditions and improve safety when handling reactive fluorinating agents .
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-Fluoropyrrolidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 4-fluoropyrrolidine-3-carboxylic acid, while reduction can produce 4-fluoropyrrolidine-3-amine .
Scientific Research Applications
(3R,4S)-4-Fluoropyrrolidine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of (3R,4S)-4-Fluoropyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or dipole interactions. This can lead to the inhibition or activation of biological pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-4-Fluoropyrrolidine-3-carboxylic acid
- (3R,4S)-4-Fluoropyrrolidine-3-amine
- (3R,4S)-4-Fluoropyrrolidine-3-methanol
Uniqueness
(3R,4S)-4-Fluoropyrrolidine-3-carbonitrile is unique due to its specific stereochemistry and the presence of both a fluorine atom and a nitrile group. This combination of features can enhance its biological activity and selectivity compared to other similar compounds .
Biological Activity
(3R,4S)-4-Fluoropyrrolidine-3-carbonitrile is a fluorinated pyrrolidine derivative that exhibits significant biological activity, particularly in pharmaceutical applications. This article delves into its synthesis, biological interactions, and potential therapeutic uses based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring with a fluorine atom at the 4-position and a cyano group at the 3-position. Its molecular formula is C5H6FN with a molecular weight of approximately 115.11 g/mol. The stereochemistry is critical for its biological activity, as the (3R,4S) configuration influences its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions using appropriate precursors.
- Fluorination : The introduction of the fluorine atom can be accomplished via nucleophilic substitution or electrophilic fluorination methods.
- Cyanation : The cyano group is introduced through reactions with cyanide sources.
This multi-step synthetic route allows for precise control over stereochemistry and functional group positioning, which are crucial for the compound's biological properties.
Enzyme Interaction
Research indicates that fluorinated pyrrolidines can interact with various enzymes and receptors, enhancing their pharmacological profiles. For instance, studies have shown that similar compounds exhibit inhibitory activity against fibroblast activation protein (FAP), which is relevant in cancer therapies. The (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold has demonstrated promising FAP-inhibitory potency with an IC50 of 3.3 nM, indicating strong potential for therapeutic applications in oncology .
Pharmacokinetics
The presence of the fluorine atom significantly affects the pharmacokinetics of this compound:
- Metabolic Stability : Fluorination generally enhances metabolic stability, allowing for prolonged action in biological systems.
- Blood-Brain Barrier Penetration : Compounds with fluorine substitutions often show improved ability to cross the blood-brain barrier, making them suitable candidates for neurological applications.
Case Studies and Research Findings
- Cancer Therapeutics : A study investigated the use of (2S,4S)-4-fluoropyrrolidine derivatives as FAP inhibitors in targeted radiopharmaceuticals for cancer diagnosis and therapy. The results indicated that these compounds could significantly improve tumor uptake compared to their non-fluorinated counterparts .
- Comparative Analysis : A comparative analysis of various fluorinated pyrrolidines highlighted differences in their biological activities based on stereochemistry. For example, the (4R) isomer exhibited markedly lower FAP-inhibitory activity (IC50 = 1000 nM) compared to its (4S) counterpart . This underscores the importance of stereochemical configuration in determining biological efficacy.
Summary Table of Biological Activity
Compound Name | IC50 (nM) | Biological Activity |
---|---|---|
(2S,4S)-4-Fluoropyrrolidine-2-carbonitrile | 3.3 | FAP inhibitor; potential cancer therapeutic |
(2R,4R)-4-Fluoropyrrolidine-2-carbonitrile | 1000 | Inactive against FAP |
Unsubstituted analog | 79 | Lower affinity compared to fluorinated variants |
Q & A
Basic Questions
Q. What are the optimal synthetic routes for (3R,4S)-4-Fluoropyrrolidine-3-carbonitrile, and how can stereochemical purity be ensured?
The synthesis of this compound requires chiral induction to achieve the desired stereochemistry. A common approach involves using chiral auxiliaries or asymmetric catalysts, such as organocatalysts or transition-metal complexes, to control the configuration at the 3R and 4S positions . Key steps include:
- Fluorination of a pyrrolidine precursor using reagents like Selectfluor™ or DAST under controlled temperatures (−20°C to 25°C) to minimize racemization.
- Cyanide introduction via nucleophilic substitution or cyanation reactions, often employing trimethylsilyl cyanide (TMSCN) in aprotic solvents (e.g., THF or DCM).
- Protecting group strategies (e.g., tert-butoxycarbonyl, BOC) to prevent side reactions during functionalization . Stereochemical validation : Chiral HPLC or polarimetry is critical post-synthesis to confirm enantiomeric excess (>98% ee) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : 19F NMR is essential for confirming fluorination (δ ~ -200 ppm for aliphatic fluorides). 1H and 13C NMR resolve pyrrolidine ring protons and nitrile carbons, respectively .
- IR Spectroscopy : The nitrile group exhibits a sharp stretch at ~2240 cm−1, while the fluorine-carbon bond appears near 1100 cm−1 .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C5H7FN2), with fragmentation patterns aiding structural elucidation .
Q. How does the fluorination at the 4-position influence the compound’s physicochemical properties?
Fluorine’s electronegativity increases the compound’s polarity, enhancing solubility in polar solvents (e.g., DMSO, ethanol). It also stabilizes the pyrrolidine ring via hyperconjugation, reducing ring puckering and improving metabolic stability in biological systems .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?
Discrepancies in yields often arise from:
- Reagent purity : Trace moisture in fluorinating agents (e.g., DAST) can hydrolyze intermediates, reducing yields. Use of molecular sieves or anhydrous conditions is recommended .
- Temperature control : Exothermic fluorination steps require precise cooling (−40°C for DAST reactions) to avoid decomposition .
- Catalyst loading : Asymmetric hydrogenation catalysts (e.g., Rhodium-BINAP complexes) must be optimized to 0.5–2 mol% to balance cost and efficiency . Validation : Replicate reactions under inert atmospheres (argon/glovebox) and compare yields with peer-reviewed protocols .
Q. What methodologies are recommended for analyzing enantiomeric excess (ee) and diastereomeric ratios (dr) in fluorinated pyrrolidines?
- Chiral stationary-phase HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phases. Retention times for (3R,4S) vs. (3S,4R) enantiomers typically differ by 1–3 minutes .
- Circular Dichroism (CD) : CD spectra at 220–260 nm distinguish enantiomers based on Cotton effects .
- X-ray crystallography : Single-crystal analysis provides absolute configuration confirmation, though it requires high-purity samples .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Docking studies : Use software like AutoDock Vina to simulate interactions with targets (e.g., kinases, GPCRs). The nitrile group often acts as a hydrogen-bond acceptor, while fluorine enhances binding via hydrophobic interactions .
- MD simulations : Assess conformational stability of the pyrrolidine ring in aqueous vs. lipid environments to predict membrane permeability .
- QSAR models : Correlate substituent effects (e.g., fluorophenyl vs. pyridyl) with IC50 values from enzymatic assays .
Q. What strategies mitigate racemization during functionalization of this compound?
- Low-temperature reactions : Perform acylations or alkylations at ≤0°C to preserve stereochemistry .
- Protecting groups : Use BOC or Fmoc groups to shield the pyrrolidine nitrogen during nitrile modifications .
- Non-basic conditions : Avoid strong bases (e.g., NaOH) that promote ring-opening; instead, employ mild bases like K2CO3 in biphasic systems .
Properties
Molecular Formula |
C5H7FN2 |
---|---|
Molecular Weight |
114.12 g/mol |
IUPAC Name |
4-fluoropyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C5H7FN2/c6-5-3-8-2-4(5)1-7/h4-5,8H,2-3H2 |
InChI Key |
YEUVHPDYVYNFIW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)F)C#N |
Origin of Product |
United States |
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